Cas no 159454-73-6 (6-Methoxy-3-nitroquinoline)

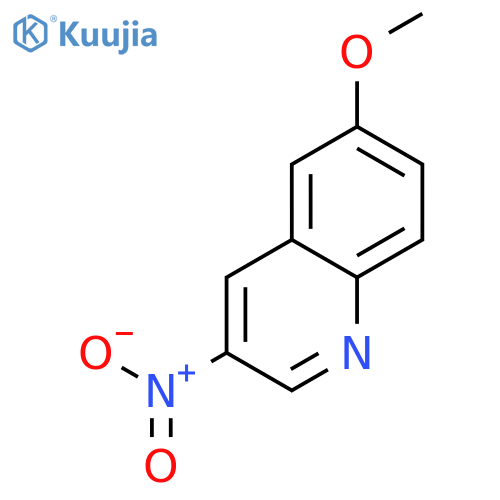

6-Methoxy-3-nitroquinoline structure

商品名:6-Methoxy-3-nitroquinoline

CAS番号:159454-73-6

MF:C10H8N2O3

メガワット:204.18212223053

MDL:MFCD06411221

CID:1031848

PubChem ID:1519394

6-Methoxy-3-nitroquinoline 化学的及び物理的性質

名前と識別子

-

- 6-Methoxy-3-nitroquinoline

- quinoline, 6-methoxy-3-nitro-

- 3-nitro-6-methoxyquinoline

- 6-Methoxy-3-nitro-quinoline

- 159454-73-6

- SCHEMBL2815910

- STK664875

- MFCD06411221

- DTXSID70364020

- AKOS003388212

- DB-350571

- LS-08482

- SB69024

- LMMZXVJDJDOXEA-UHFFFAOYSA-N

- ALBB-025299

-

- MDL: MFCD06411221

- インチ: InChI=1S/C10H8N2O3/c1-15-9-2-3-10-7(5-9)4-8(6-11-10)12(13)14/h2-6H,1H3

- InChIKey: LMMZXVJDJDOXEA-UHFFFAOYSA-N

- ほほえんだ: COC1=CC2=CC(=CN=C2C=C1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 204.05354

- どういたいしつりょう: 204.05349212g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- PSA: 65.26

6-Methoxy-3-nitroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB415339-5 g |

6-Methoxy-3-nitroquinoline |

159454-73-6 | 5g |

€907.00 | 2023-04-24 | ||

| Chemenu | CM144508-1g |

6-Methoxy-3-nitroquinoline |

159454-73-6 | 95% | 1g |

$346 | 2023-02-17 | |

| TRC | M131810-500mg |

6-Methoxy-3-nitroquinoline |

159454-73-6 | 500mg |

$ 450.00 | 2022-06-04 | ||

| abcr | AB415339-500 mg |

6-Methoxy-3-nitroquinoline |

159454-73-6 | 500MG |

€254.60 | 2022-06-10 | ||

| abcr | AB415339-500mg |

6-Methoxy-3-nitroquinoline; . |

159454-73-6 | 500mg |

€269.00 | 2025-03-19 | ||

| A2B Chem LLC | AA81062-1g |

6-Methoxy-3-nitroquinoline |

159454-73-6 | >95% | 1g |

$509.00 | 2024-04-20 | |

| abcr | AB415339-1 g |

6-Methoxy-3-nitroquinoline |

159454-73-6 | 1g |

€322.50 | 2023-04-24 | ||

| abcr | AB415339-1g |

6-Methoxy-3-nitroquinoline; . |

159454-73-6 | 1g |

€317.00 | 2025-03-19 | ||

| Ambeed | A476464-1g |

6-Methoxy-3-nitroquinoline |

159454-73-6 | 95+% | 1g |

$312.0 | 2024-08-03 | |

| TRC | M131810-1000mg |

6-Methoxy-3-nitroquinoline |

159454-73-6 | 1g |

$ 720.00 | 2022-06-04 |

6-Methoxy-3-nitroquinoline 関連文献

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

159454-73-6 (6-Methoxy-3-nitroquinoline) 関連製品

- 10553-10-3(5-methoxy-7-nitro-1H-Indole)

- 175913-27-6(4-Methoxy-7-nitro-1H-indole)

- 85-81-4(6-Methoxy-8-nitroquinoline)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:159454-73-6)6-Methoxy-3-nitroquinoline

清らかである:99%

はかる:1g

価格 ($):281.0